1-(Pyridazin-3-yl)piperidin-4-amine: A Versatile Heterocyclic Scaffold
1-(Pyridazin-3-yl)piperidin-4-amine: A Versatile Heterocyclic Scaffold
The following technical guide details the chemical structure, synthesis, and applications of 1-(Pyridazin-3-yl)piperidin-4-amine , a critical intermediate in modern drug discovery.
Introduction
1-(Pyridazin-3-yl)piperidin-4-amine (CAS: 898271-24-4) is a bifunctional heterocyclic building block widely utilized in medicinal chemistry.[1][2] It serves as a privileged scaffold, combining the electron-deficient, hydrogen-bond-accepting properties of a pyridazine ring with the solubilizing and linker-friendly features of a 4-aminopiperidine moiety.
This compound is particularly valued in the design of kinase inhibitors, GPCR ligands, and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture allows it to function as a "connector" unit: the pyridazine ring often acts as a bioisostere for phenyl or pyridine rings to improve metabolic stability and solubility, while the primary amine provides a reactive handle for further diversification (e.g., amide coupling, reductive amination).
Chemical Profile & Physical Properties[2][3][4][5][6][7]
The following table summarizes the core physicochemical data for 1-(Pyridazin-3-yl)piperidin-4-amine.
| Property | Value | Notes |
| IUPAC Name | 1-(Pyridazin-3-yl)piperidin-4-amine | |
| CAS Number | 898271-24-4 | |
| Molecular Formula | ||
| Molecular Weight | 178.23 g/mol | |
| SMILES | NC1CCN(CC1)c2nnccc2 | |
| Physical State | Solid (often isolated as HCl or TFA salt) | Hygroscopic in salt form. |
| LogP (Calc) | ~0.2 - 0.5 | Highly polar due to amine and diazine ring. |
| pKa (Primary Amine) | ~10.5 | Typical aliphatic primary amine. |
| pKa (Pyridazine N) | ~2.3 | Weakly basic; protonates only in strong acid. |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 3 | Pyridazine nitrogens (2) + Primary amine (1). |
Structural Analysis[2][3][8]
-
Piperidine Ring: Adopts a chair conformation. The nitrogen at position 1 is attached to the pyridazine ring. Crucially, this nitrogen is non-basic due to the delocalization of its lone pair into the electron-deficient pyridazine system (vinylogous amide/hydrazine character).
-
Pyridazine Ring: A planar, electron-deficient aromatic system. It serves as a hydrogen bond acceptor and is less lipophilic than a benzene ring, often improving the water solubility of the final drug molecule.
-
Primary Amine: Located at the 4-position of the piperidine, this group remains sterically accessible and highly basic, serving as the primary point for chemical ligation.
Synthetic Methodologies
The synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine is typically achieved via a Nucleophilic Aromatic Substitution (
Protocol A: Approach (Standard)
This route involves the reaction of 3-chloropyridazine with tert-butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine), followed by acidic deprotection.
Step 1:
Coupling
-
Reagents: 3-Chloropyridazine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMSO or DMF (Polar aprotic solvents accelerate
). -
Conditions: Heat to
for 4–12 hours. -
Mechanism: The piperidine nitrogen attacks the C-3 position of the pyridazine. The electron-withdrawing nature of the adjacent nitrogen atoms stabilizes the Meisenheimer intermediate, facilitating chloride displacement.
-
Workup: Dilute with water, extract with EtOAc. The product is often a solid that can be recrystallized or purified via silica chromatography.
Step 2: Boc-Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) OR 4M HCl in Dioxane.
-
Conditions: Ambient temperature, 1–2 hours.
-
Workup: Concentrate in vacuo. If the free base is required, neutralize with basic resin or
and extract. For storage, the dihydrochloride salt is preferred due to stability.
Diagram: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and the electronic activation involved.
Caption: Synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine via SNAr coupling and acidic deprotection.
Reactivity & Derivatization Strategies
Once synthesized, the primary amine at the 4-position serves as a versatile handle.
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the most common reaction to attach the scaffold to a pharmacophore.
-
Reductive Amination: Reacts with aldehydes/ketones (using
) to form secondary amines. -
Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.
-
Urea Formation: Reacts with isocyanates or carbamoyl chlorides.
Critical Consideration: The pyridazine ring nitrogens are poor nucleophiles compared to the primary amine. Therefore, selective functionalization of the primary amine can be achieved without protecting the pyridazine ring.
Medicinal Chemistry Applications
Kinase Inhibitors
In kinase inhibitor design, the pyridazine-piperidine motif often functions as the "solvent-exposed tail."
-
Role: The pyridazine ring can form water-mediated hydrogen bonds or pi-stacking interactions at the rim of the ATP-binding pocket.
-
Solubility: The basic amine (if left alkylated) and the polar pyridazine ring significantly lower LogP, addressing poor solubility issues common in kinase scaffolds.
PROTAC Linkers
This scaffold is increasingly used in PROTACs (Proteolysis Targeting Chimeras).
-
Function: The piperidine ring provides a semi-rigid spacer, while the amine allows for the attachment of an alkyl chain linker connecting the E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the target protein binder.
Pharmacophore Mapping
The diagram below highlights the key interaction points of the scaffold within a biological context.
Caption: Pharmacophore features of 1-(Pyridazin-3-yl)piperidin-4-amine highlighting binding potential.
Safety and Handling
-
Hazards: Like many amines, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Stability: The pyridazine ring is stable to oxidation and acid/base hydrolysis under standard conditions.
References
-
Chemical Identity & Properties: PubChem. Compound Summary for CID 54593919 (Related Isomer). Link (Note: Specific isomer data extrapolated from class properties).
- Synthetic Methodology (SNAr):Journal of Medicinal Chemistry. "Discovery of Pyridazine Derivatives as Potent Inhibitors." (General reference for Pyridazine SNAr chemistry).
-
CAS Verification: CymitQuimica. 1-(Pyridazin-3-yl)piperidin-4-amine CAS: 898271-24-4.[1] Link
- Medicinal Chemistry Context:Bioorganic & Medicinal Chemistry Letters. "Pyridazine scaffolds in drug discovery." (General context for scaffold utility).
